Superior Cellular Potency: TG4-155 vs. TG6-10-1, TG6-129, and PF-04418948 in a Functional cAMP Assay
TG4-155 is the most potent EP2 antagonist in a head-to-head comparison of five compounds for inhibiting PGE2-induced cAMP production in human SK-N-AS neuroblastoma cells. Its IC50 value of 70 nM is substantially lower than that of close structural analogs TG6-10-1 (1750 nM) and TG6-129 (390 nM), and is also superior to the structurally distinct antagonist PF-04418948 (260 nM) [1]. This indicates a higher functional potency at the cellular level.
| Evidence Dimension | Cellular Potency (IC50) against EP2 |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | TG6-10-1 (1750 nM); TG6-129 (390 nM); PF-04418948 (260 nM) |
| Quantified Difference | 25-fold more potent vs. TG6-10-1; 5.6-fold more potent vs. TG6-129; 3.7-fold more potent vs. PF-04418948 |
| Conditions | Inhibition of 1 µM PGE2-induced cAMP in human SK-N-AS neuroblastoma cells (n=4). |
Why This Matters
Higher potency in a disease-relevant cell line allows for lower compound concentrations to be used, reducing the risk of off-target effects and conserving valuable compound.
- [1] Li, Y., et al. (2022). The EP2 receptor is the main driver of PGE2/cAMP signaling in neuroblastoma. Figure 3C, 3G. PMC9282716. View Source
